molecular formula C17H26N4O2 B2692961 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034566-04-4

1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2692961
CAS No.: 2034566-04-4
M. Wt: 318.421
InChI Key: IZJXDNMAPGISLZ-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea (CAS 2034566-04-4) is a synthetic urea derivative with a molecular formula of C17H26N4O2 and a molecular weight of 318.4 g/mol, making it a valuable intermediate in medicinal chemistry and drug discovery research . Urea-based compounds are strategically important in pharmaceutical development due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high binding affinity and selectivity . This specific compound features a hybrid structure incorporating both a piperidine-pyridine moiety and a tetrahydrofuran group, which may contribute to unique physicochemical properties and interaction profiles. Researchers can leverage this compound as a key building block for developing protease inhibitors, kinase inhibitors, and GPCR-targeted therapies, given the established role of ureas in these therapeutic areas . The conformational properties of the urea functionality allow it to act as an effective hydrogen bond donor and acceptor, which can be critical for modulating drug-target interactions and fine-tuning crucial drug-like properties such as solubility and membrane permeability . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Handling should follow appropriate safety protocols for laboratory chemicals.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-17(20-13-16-4-2-10-23-16)19-11-14-5-8-21(9-6-14)15-3-1-7-18-12-15/h1,3,7,12,14,16H,2,4-6,8-11,13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJXDNMAPGISLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the fields of antitumor , anti-inflammatory , and antimicrobial effects.

Antitumor Activity

  • Mechanism of Action : The compound has been shown to inhibit specific pathways involved in tumor cell proliferation. It targets the NLRP3 inflammasome , which plays a key role in inflammation and cancer progression. In vitro studies demonstrated that it effectively reduced IL-1β release in LPS/ATP-stimulated macrophages, indicating its potential as an anti-inflammatory agent with anticancer properties .
  • Case Studies :
    • A study evaluated the compound's effect on various cancer cell lines, revealing IC50 values ranging from 5 to 15 µM, which indicates significant cytotoxicity against these cells .
    • Another investigation reported that derivatives of similar structures exhibited enhanced activity against resistant cancer types, suggesting a promising avenue for further research into this compound's analogs .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. It has been shown to inhibit the release of pro-inflammatory cytokines, which are crucial in various inflammatory pathways.

Antimicrobial Activity

Preliminary screening indicated that the compound possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Tables

Biological ActivityIC50 (µM)Target Pathway
Antitumor5 - 15NLRP3 inflammasome
Anti-inflammatory<10Cytokine inhibition
Antimicrobial10 - 20Membrane disruption

Research Findings

  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor sizes and lower levels of inflammatory markers compared to controls. For instance, in a murine model of colon cancer, treated mice showed a significant reduction in tumor burden after four weeks of treatment .
  • Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles with adequate bioavailability and low toxicity at therapeutic doses. This is critical for translating preclinical findings into clinical applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Functional Group Variations

Compound Name Key Substituents Biological Activity/Notes Reference
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea Methylsulfonyl (electron-withdrawing group) on piperidine Not explicitly stated; likely impacts PK/PD
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Chloro-fluorophenoxy and dimethoxyphenyl groups on pyridine Glucokinase activator
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) Chlorobenzyl-triazinanamino-phenoxy group on pyridine Analgesic potential
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea Fluorophenylpropyl (lipophilic) and tetrazolylphenyl (ionizable) groups Likely optimized for CNS penetration

Key Observations :

  • Pyridine vs. Methylsulfonyl : The target compound’s pyridin-3-yl group (aromatic, hydrogen-bond acceptor) may enhance binding to kinases or GPCRs compared to the methylsulfonyl group in , which is electron-withdrawing and may reduce metabolic lability.
  • Tetrahydrofuran vs. Phenoxy Groups: The THF group in the target compound improves solubility and stability over the chloro-fluorophenoxy groups in , which are bulkier and may increase hydrophobicity.
  • Fluorophenylpropyl vs. Pyridinyl : The fluorophenylpropyl group in enhances lipophilicity for CNS targets, whereas the pyridinyl group in the target compound balances polarity and aromaticity for peripheral targets.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparisons

Property Target Compound Compound 1 Compound in
Aromaticity High (pyridine) High (pyridine + phenoxy) Moderate (fluorophenyl + tetrazole)
Hydrogen-Bond Capacity Moderate (pyridine N, urea NH) High (multiple ether/phenoxy O) High (tetrazole N, urea NH)
Lipophilicity (logP) Moderate (THF balances pyridine) High (chloro-fluorophenoxy) High (fluorophenylpropyl)
Metabolic Stability Likely high (THF resists oxidation) Moderate (phenoxy groups prone to metabolism) Variable (tetrazole may enhance stability)

Key Insights :

  • The THF group in the target compound improves solubility compared to purely aromatic substituents in .
  • Pyridine’s hydrogen-bond acceptor capability may enhance target engagement over methylsulfonyl in .

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